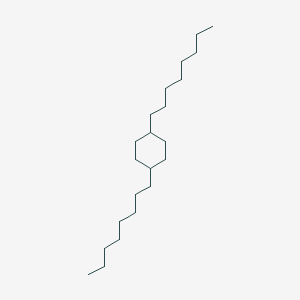
1,4-Dioctylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioctylcyclohexane is an organic compound with the molecular formula C26H52 It is a derivative of cyclohexane, where two octyl groups are attached to the 1 and 4 positions of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dioctylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with octyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like toluene or hexane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cyclohexane and octyl halides are fed into a reactor containing a catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated and purified through distillation or chromatography.
化学反应分析
Types of Reactions
1,4-Dioctylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
1,4-Dioctylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
作用机制
The mechanism of action of 1,4-Dioctylcyclohexane depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The compound can also target specific enzymes or receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
1,4-Didecylcyclohexane: Similar structure with decyl groups instead of octyl groups.
1,4-Dihexylcyclohexane: Contains hexyl groups instead of octyl groups.
1,4-Dibutylcyclohexane: Contains butyl groups instead of octyl groups.
Uniqueness
1,4-Dioctylcyclohexane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The octyl groups provide a balance between hydrophobicity and molecular size, making it suitable for various applications that require specific solubility and reactivity characteristics.
属性
CAS 编号 |
820233-10-1 |
|---|---|
分子式 |
C22H44 |
分子量 |
308.6 g/mol |
IUPAC 名称 |
1,4-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI 键 |
YGVCZKSBUPBFSV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1CCC(CC1)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


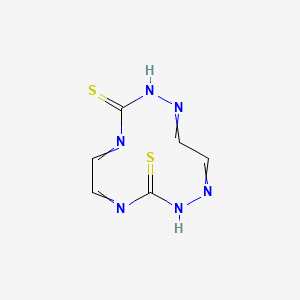

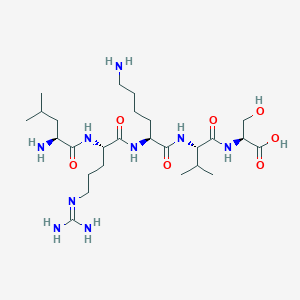
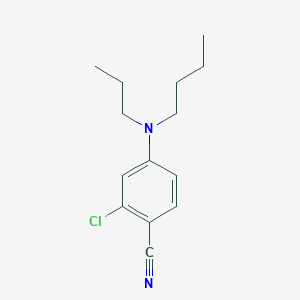

![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)
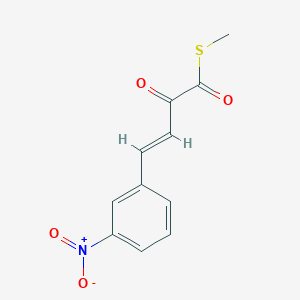
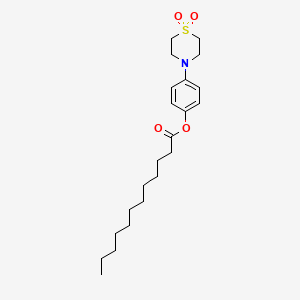
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)
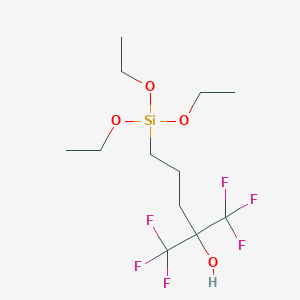
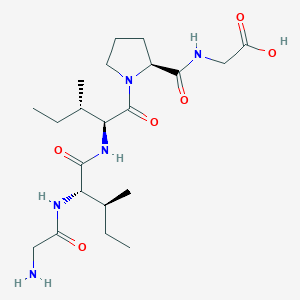
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
